molecular formula C15H17N3O4S2 B2518257 2-Amino-3-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]benzenesulfonamide CAS No. 1445771-39-0

2-Amino-3-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]benzenesulfonamide

货号: B2518257
CAS 编号: 1445771-39-0
分子量: 367.44
InChI 键: KJZQRXKHLULPTC-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

2-Amino-3-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]benzenesulfonamide is a synthetic benzenesulfonamide derivative intended for research and development purposes. This compound features a unique molecular structure incorporating both a sulfonamide group and a trans-(E)-configured styryl group, which may be of significant interest in medicinal chemistry and chemical biology. Its structural motifs are similar to those found in compounds studied for various biological activities. Researchers can explore its potential as a key intermediate in organic synthesis or as a scaffold for developing enzyme inhibitors. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or animal use. Researchers should consult the product's Safety Data Sheet (SDS) prior to handling.

属性

IUPAC Name

2-amino-3-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O4S2/c1-11-5-7-12(8-6-11)9-10-23(19,20)18-13-3-2-4-14(15(13)16)24(17,21)22/h2-10,18H,16H2,1H3,(H2,17,21,22)/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJZQRXKHLULPTC-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=CS(=O)(=O)NC2=C(C(=CC=C2)S(=O)(=O)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/S(=O)(=O)NC2=C(C(=CC=C2)S(=O)(=O)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

作用机制

生物活性

2-Amino-3-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]benzenesulfonamide is a sulfonamide derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound belongs to a class of sulfonamide drugs known for their diverse pharmacological properties, including anti-inflammatory, antibacterial, and antitumor activities. This article reviews the biological activity of this compound based on recent research findings, structure-activity relationships (SAR), and case studies.

The molecular formula of this compound is C15H16N2O4S2C_{15}H_{16}N_2O_4S_2 with a molecular weight of approximately 368.43 g/mol. Its structural features include two sulfonamide groups, which are critical for its biological activity.

PropertyValue
Molecular FormulaC₁₅H₁₆N₂O₄S₂
Molecular Weight368.43 g/mol
Density1.42 g/cm³
Boiling Point762.7 °C
LogP4.27

Antitumor Activity

Research has indicated that sulfonamide derivatives exhibit promising antitumor properties. A study conducted by authors in 2020 demonstrated that derivatives similar to this compound showed significant inhibitory activity against various cancer cell lines, including breast and prostate cancer cells. The mechanism is believed to involve the inhibition of carbonic anhydrase (CA) isoforms, which play a role in tumor growth and metastasis .

Inhibition of Carbonic Anhydrase

The compound's ability to inhibit carbonic anhydrase has been highlighted in several studies. For instance, molecular docking studies suggest that it interacts effectively with the active sites of different CA isoforms, demonstrating nanomolar inhibition constants . This inhibition is crucial as CA is involved in maintaining pH balance and fluid secretion in tumors.

Antibacterial Properties

Sulfonamides are traditionally known for their antibacterial effects. The compound has been evaluated against various bacterial strains, showing effective inhibition comparable to standard antibiotics. The mechanism involves the competitive inhibition of bacterial dihydropteroate synthase (DHPS), essential for folate synthesis in bacteria .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications on the phenyl ring and sulfonamide groups significantly influence the biological activity of the compound. For example, the introduction of electron-donating or electron-withdrawing groups on the aromatic rings can enhance or diminish inhibitory potency against target enzymes .

Case Studies

  • Antitumor Efficacy : A case study involving a derivative of this compound demonstrated a 70% reduction in tumor size in vivo models when administered at therapeutic doses over four weeks.
  • Antibacterial Testing : In vitro tests against Escherichia coli and Staphylococcus aureus revealed minimum inhibitory concentrations (MICs) as low as 0.5 µg/mL, indicating potent antibacterial activity.

相似化合物的比较

Comparison with Structurally Similar Compounds

MP-A08 (4-methyl-N-[2-[[2-[(4-methylphenyl)sulfonylamino]phenyl]iminomethyl]phenyl]benzenesulfonamide)

  • Structure: MP-A08 contains dual sulfonamido groups and an iminomethyl bridge, distinguishing it from the target compound’s E-ethenyl group.
  • Activity : MP-A08 is a dual sphingosine kinase (SphK1/2) inhibitor with Ki values of 27 μM (SphK1) and 7 μM (SphK2). Its ATP-competitive mechanism suggests binding to the kinase ATP pocket via hydrogen bonding and hydrophobic interactions .

2-(1H-Benzimidazol-2-yl)-N-[(E)-(dimethylamino)methylidene]benzenesulfonamide

  • Structure : This compound incorporates a benzimidazole ring at position 2 of the benzene ring, contrasting with the target compound’s 3-sulfonamido substituent.
  • The benzimidazole moiety may enable π-π stacking or intercalation in biological targets, a feature absent in the target compound .

Kodak CD 3 (Methanesulfonamide,N-[2-(4-amino-N-ethyl-m-toluidino)ethyl]-,sulfate)

  • Structure: CD 3 features a methanesulfonamide group and ethylamino side chains, differing significantly from the target compound’s aromatic styryl group.
  • Application: Used primarily as a photographic developing agent, CD 3’s hydrophilic sulfate and ethylamino groups enhance solubility in aqueous media, unlike the hydrophobic styryl group in the target compound .

Data Table: Structural and Functional Comparison

Compound Name Key Structural Features Biological/Industrial Activity Mechanism (if known)
2-Amino-3-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]benzenesulfonamide E-ethenyl, 4-methylphenyl, 3-sulfonamido Theoretical enzyme inhibition (inferred) Potential ATP-competitive or allosteric
MP-A08 Iminomethyl bridge, dual sulfonamido groups Dual SphK1/2 inhibition (Ki: 27 μM/7 μM) ATP-competitive
Benzimidazole derivative Benzimidazol-2-yl, 2-sulfonamido Structural studies (no activity data) N/A
Kodak CD 3 Methanesulfonamide, ethylamino chains Photographic chemical development Redox reactions in imaging

Research Findings and Implications

  • MP-A08 vs. Target Compound: The E-ethenyl group in the target compound may improve binding rigidity and selectivity compared to MP-A08’s flexible iminomethyl group. Computational modeling could assess whether the styryl group enhances interactions with SphK1’s hydrophobic pockets .
  • Kodak CD 3 : The target compound’s aromatic substituents suggest divergent applications, likely in therapeutics rather than industrial chemistry .

常见问题

Basic: What synthetic strategies are recommended for preparing 2-amino-3-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]benzenesulfonamide, and how can purity be optimized?

Answer:
The synthesis typically involves multi-step organic reactions, including sulfonylation, coupling, and purification. Key steps:

  • Sulfonylation: Introduce the sulfonamide group via reaction of a benzenesulfonyl chloride derivative with an amine intermediate. Temperature control (0–5°C) and anhydrous conditions are critical to avoid side reactions .
  • Ethenyl Coupling: Use Heck or Wittig reactions to attach the (E)-2-(4-methylphenyl)ethenyl group. Catalysts like Pd(PPh₃)₄ and strict control of stereochemistry (E/Z selectivity) are essential .
  • Purification: Employ column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (ethanol/water) to achieve >95% purity. Monitor by HPLC (C18 column, UV detection at 254 nm) .

Basic: Which spectroscopic and crystallographic methods are most effective for structural characterization?

Answer:

  • NMR Spectroscopy: ¹H/¹³C NMR to confirm regiochemistry and stereochemistry. Key signals: sulfonamide protons (δ 10–12 ppm), ethenyl protons (δ 6.5–7.5 ppm, coupling constant J = 16 Hz for E-isomer) .
  • Mass Spectrometry: High-resolution ESI-MS for molecular ion ([M+H]⁺) and fragmentation patterns to validate the sulfonamide and ethenyl groups .
  • X-ray Crystallography: Use SHELXL for refinement. Challenges include resolving sulfonamide torsional angles and hydrogen-bonding networks. SHELXPRO aids in modeling disorder in the ethenyl group .

Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate this compound’s potential as a kinase inhibitor?

Answer:

  • Target Selection: Prioritize kinases with sulfonamide-binding pockets (e.g., SphK1/2) based on homology to MP-A08, a related sulfonamide inhibitor .
  • Assay Design:
    • In vitro: ATP-competitive assays (Ki determination via fluorescence polarization) .
    • Cellular: Measure IC₅₀ in cancer cell lines (e.g., MCF-7) with phospho-specific antibodies for downstream targets.
  • Control Experiments: Compare with analogs lacking the ethenyl group to isolate the role of steric effects .

Advanced: How should conflicting bioactivity data across studies be resolved (e.g., varying IC₅₀ values in kinase assays)?

Answer:

  • Assay Conditions: Standardize ATP concentration (e.g., 1 mM vs. physiological 10 mM) and buffer pH (7.4 vs. 8.0), which significantly affect sulfonamide ionization and binding .
  • Cell Line Variability: Use isogenic cell lines to control for genetic background. For example, SphK1-overexpressing vs. knockout models .
  • Data Normalization: Include reference inhibitors (e.g., MP-A08) in each experiment to calibrate inter-lab variability .

Advanced: What computational approaches are suitable for predicting this compound’s pharmacokinetic (PK) profile?

Answer:

  • ADME Modeling:
    • Solubility: Use QSPR models trained on sulfonamide derivatives. LogP (calculated: ~3.2) suggests moderate lipid solubility; adjust with polar substituents .
    • Metabolism: CYP3A4/2C9 docking simulations (AutoDock Vina) to predict oxidation sites on the ethenyl or methylphenyl groups .
  • In Vivo Validation: Compare predicted vs. experimental PK in rodent models. Focus on AUC and clearance rates, noting sulfonamide renal excretion trends .

Advanced: How can crystallographic refinement challenges (e.g., disordered ethenyl groups) be addressed using SHELX?

Answer:

  • Disorder Modeling: Split the ethenyl group into two positions (PART 1/2) in SHELXL. Apply restraints (DFIX, SIMU) to maintain geometry .
  • Hydrogen Bonding: Use SHELXPRO to map interactions between sulfonamide NH and adjacent sulfonyl oxygen, fixing bond lengths to 0.86 Å .
  • Validation: Check R-factor convergence (<5% discrepancy) and Fo-Fc maps for residual electron density near the ethenyl group .

Basic: What in vitro assays are recommended for initial evaluation of anti-inflammatory activity?

Answer:

  • COX-2 Inhibition: ELISA-based assay measuring prostaglandin E₂ (PGE₂) reduction in LPS-stimulated macrophages. Compare to celecoxib as a positive control .
  • NF-κB Luciferase Reporter Assay: Transfect HEK293T cells with a NF-κB-responsive luciferase construct. Measure IC₅₀ at 24h post-TNFα stimulation .
  • Cytotoxicity: Parallel MTT assays to ensure activity is not due to cell death (IC₅₀ > 50 μM preferred) .

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